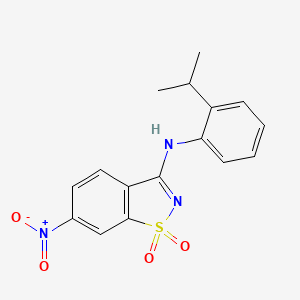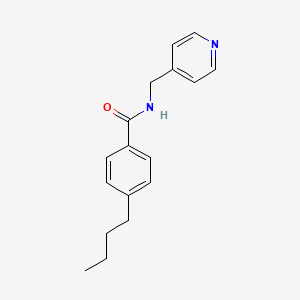![molecular formula C10H15N5O3S B4894290 N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide](/img/structure/B4894290.png)
N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide, also known as DHP107, is a novel compound that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be a valuable addition to the current arsenal of cancer therapies.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer and is associated with tumor growth, metastasis, and resistance to chemotherapy. By inhibiting CAIX, this compound disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide is its potent anticancer activity against a wide range of cancer cell lines. However, its mechanism of action may limit its efficacy in certain types of cancer that do not overexpress CAIX. Additionally, further studies are needed to determine the optimal dosage and treatment schedule for this compound in clinical settings.
Orientations Futures
There are several future directions for research on N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide. One area of interest is the development of combination therapies that incorporate this compound with other anticancer agents. Another area of focus is the development of biomarkers that can predict the response to this compound in individual patients. Finally, further studies are needed to explore the potential of this compound in other disease areas, such as autoimmune disorders and infectious diseases.
Conclusion
In conclusion, this compound is a novel compound with promising anticancer activity and minimal toxicity. Its mechanism of action involves the inhibition of CAIX, leading to disruption of the pH balance in cancer cells and cell death. Further research is needed to determine the optimal use of this compound in clinical settings and to explore its potential in other disease areas.
Méthodes De Synthèse
The synthesis of N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide involves the reaction of 2-(4-pyridinylmethylene)hydrazinecarbothioamide with N,N-dimethyl-2-bromoacetamide in the presence of a base. The resulting product is then treated with sodium hydroxide to yield the final compound, this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
N,N-dimethyl-N'-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}sulfamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment.
Propriétés
IUPAC Name |
2-(dimethylsulfamoylamino)-N-(pyridin-4-ylmethylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3S/c1-15(2)19(17,18)13-8-10(16)14-12-7-9-3-5-11-6-4-9/h3-7,13H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSMAIHKUJJFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCC(=O)NN=CC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-fluorophenyl)acetamide](/img/structure/B4894217.png)
![N~1~-1,3-benzothiazol-2-yl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4894224.png)
![1-[2-(2-fluorophenyl)-1-methylethyl]-4-phenylpiperazine](/img/structure/B4894226.png)
![1-(4-ethoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894232.png)

![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-4-methylpyridinium bromide](/img/structure/B4894242.png)
![2-[(2-methoxy-5-nitrobenzyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4894247.png)

![3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4894268.png)
![N-[1-[(benzylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4894279.png)
![4-ethyl 2-methyl 3-methyl-5-[(4-methyl-3-nitrobenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4894283.png)
![(2R*,6S*)-2,6-dimethyl-4-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4894289.png)
